molecular formula C13H16NNaO4S B2618223 Sodium N-benzyloxycarbonyl-4-piperidinesulfinate CAS No. 1616974-33-4

Sodium N-benzyloxycarbonyl-4-piperidinesulfinate

Cat. No.: B2618223
CAS No.: 1616974-33-4
M. Wt: 305.32
InChI Key: LCXWFQBBQAGBHZ-UHFFFAOYSA-M
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Description

Sodium N-benzyloxycarbonyl-4-piperidinesulfinate is a sulfinate reagent bearing an N-substituted piperidine moiety. It is commonly used in organic synthesis, particularly for the late-stage functionalization of nitrogen-containing heterocycles. The compound has the empirical formula C13H16NNaO4S and a molecular weight of 305.33 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-benzyloxycarbonyl-4-piperidinesulfinate typically involves the reaction of N-benzyloxycarbonyl-4-piperidone with sodium sulfinate under controlled conditions. The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are carefully monitored to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: Sodium N-benzyloxycarbonyl-4-piperidinesulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Sodium N-benzyloxycarbonyl-4-piperidinesulfinate involves its role as a sulfinate reagent. It participates in radical-based regioselective C–H functionalization of electron-deficient heteroarenes. The regioselectivity can be effectively tuned by modifying the pH and solvent selection, allowing for precise control over the reaction outcomes .

Comparison with Similar Compounds

Comparison: Sodium N-benzyloxycarbonyl-4-piperidinesulfinate is unique due to its N-substituted piperidine moiety, which provides distinct reactivity and selectivity in chemical reactions. Compared to other sulfinates, it offers enhanced regioselectivity and tunability, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

sodium;1-phenylmethoxycarbonylpiperidine-4-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S.Na/c15-13(18-10-11-4-2-1-3-5-11)14-8-6-12(7-9-14)19(16)17;/h1-5,12H,6-10H2,(H,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCXWFQBBQAGBHZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)[O-])C(=O)OCC2=CC=CC=C2.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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